Boc-L-cysteine

描述

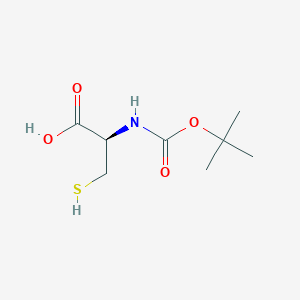

Boc-L-cysteine, also known as N-tert-butoxycarbonyl-L-cysteine, is a derivative of the amino acid cysteine. It is commonly used in peptide synthesis as a protecting group for the thiol group of cysteine. The compound has the molecular formula C8H15NO4S and is characterized by the presence of a tert-butoxycarbonyl (Boc) group attached to the amino group of L-cysteine .

准备方法

Synthetic Routes and Reaction Conditions

Boc-L-cysteine can be synthesized through the reaction of L-cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran. The Boc group is introduced to protect the amino group of cysteine, preventing unwanted side reactions during peptide synthesis .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

化学反应分析

Types of Reactions

Boc-L-cysteine undergoes various chemical reactions, including:

Oxidation: The thiol group of this compound can be oxidized to form disulfides.

Reduction: The disulfide bonds formed can be reduced back to thiol groups.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions involving the thiol group

Major Products Formed

Oxidation: Formation of cystine or other disulfide-containing compounds.

Reduction: Regeneration of this compound from its oxidized form.

Substitution: Formation of various alkylated or acylated derivatives of this compound

科学研究应用

Peptide Synthesis

Role as Protecting Group

Boc-L-cysteine is primarily used as a protecting group for cysteine residues during peptide synthesis. This allows for selective modifications of other amino acids without affecting the cysteine itself, which is crucial for creating complex peptides necessary for pharmaceutical applications .

Case Study

In a study by Tala et al., this compound was effectively utilized in solid-phase peptide synthesis to produce N-protected cysteine-containing dipeptides with high yields (70-75%) using various benzotriazole derivatives . The ability to protect the thiol group while allowing for further functionalization highlights its importance in synthetic chemistry.

Drug Development

Cysteine-Containing Drugs

this compound plays a significant role in the development of cysteine-containing pharmaceuticals. Its properties enhance drug stability and efficacy, particularly in designing inhibitors for various diseases .

Example

Research has shown that compounds incorporating this compound exhibit improved binding affinities and selectivity in enzyme inhibition studies, making them promising candidates for therapeutic agents targeting specific pathways in cancer treatment .

Bioconjugation

Facilitating Targeted Therapies

In bioconjugation processes, this compound is utilized to attach biomolecules to surfaces or other molecules. This application is pivotal in developing targeted therapies and diagnostics within the medical field .

Data Table: Bioconjugation Applications

| Application | Description | Example Use Case |

|---|---|---|

| Antibody Conjugation | Attaching antibodies to drug carriers | Enhancing delivery of chemotherapeutics |

| Surface Modification | Functionalizing surfaces for biosensors | Improving sensitivity of diagnostic tests |

| Vaccine Development | Conjugating antigens to enhance immune response | Creating more effective vaccines |

Antioxidant Research

Exploration of Antioxidant Properties

this compound has been studied for its antioxidant properties, contributing to research aimed at combating oxidative stress-related diseases. Its unique structure allows researchers to explore new antioxidant mechanisms .

Findings

Recent studies demonstrated that derivatives of this compound exhibited synergistic effects when combined with other compounds, enhancing overall antioxidant activity. For instance, the combination of this compound methyl ester with certain metal clusters showed significant improvements in scavenging free radicals compared to standard antioxidants like Trolox .

Protein Engineering

Introduction of Thiol Groups

In protein engineering, this compound is employed to introduce thiol groups into proteins. This enables further modifications and enhances the functionality of engineered proteins across various applications, including biotechnology and therapeutic development .

Application Example

A study highlighted the successful incorporation of this compound into protein scaffolds, allowing researchers to create novel bioconjugates with enhanced properties for drug delivery systems and enzyme catalysis .

作用机制

Boc-L-cysteine exerts its effects primarily through its thiol group, which can undergo redox reactions. The thiol group can form disulfide bonds, which are crucial for the structural stability of proteins. Additionally, the Boc group protects the amino group of cysteine, allowing for selective reactions at the thiol group. This selective protection is essential in peptide synthesis and protein engineering .

相似化合物的比较

Similar Compounds

L-cysteine: The parent amino acid without the Boc protecting group.

N-acetyl-L-cysteine: Another derivative of cysteine with an acetyl group instead of a Boc group.

L-cystine: The oxidized dimer form of cysteine, containing a disulfide bond.

Uniqueness of Boc-L-cysteine

This compound is unique due to the presence of the Boc protecting group, which provides selective protection for the amino group. This selective protection is crucial in peptide synthesis, allowing for the controlled formation of peptide bonds without interference from the amino group. Additionally, the Boc group can be easily removed under mild acidic conditions, making it a versatile tool in synthetic chemistry .

生物活性

Boc-L-cysteine, a derivative of the amino acid cysteine, is widely recognized for its significant biological activity and applications in various fields, including peptide synthesis, drug development, and antioxidant research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C₈H₁₅NO₄S

- Molecular Weight : 215.28 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

This compound serves as a protecting group for cysteine residues during peptide synthesis, allowing for selective modifications without affecting the cysteine itself. This capability is crucial for creating complex peptides necessary for pharmaceuticals and biological research.

1. Peptide Synthesis

This compound is primarily used as a protecting group in peptide synthesis. Its ability to temporarily mask the thiol group of cysteine allows chemists to selectively modify other amino acids in a peptide chain. This application is essential for developing therapeutic peptides that require precise structural configurations.

2. Drug Development

The compound plays a vital role in designing cysteine-containing drugs. It enhances the stability and efficacy of drug formulations by:

- Acting as a stabilizer in drug delivery systems.

- Facilitating the creation of inhibitors for various diseases, particularly those related to oxidative stress and inflammation.

Case Study: Inhibition of Cystine Crystallization

A study demonstrated that this compound derivatives effectively inhibit cystine crystallization, which is crucial in treating cystinuria—a genetic disorder leading to kidney stones. The compounds showed significant efficacy in vivo using knockout mouse models, indicating their potential therapeutic benefits in managing this condition .

3. Bioconjugation

This compound is employed in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is particularly relevant in targeted therapies and diagnostics within the medical field.

4. Antioxidant Research

Research has highlighted the antioxidant properties of this compound, contributing to studies aimed at combating oxidative stress-related diseases. Its unique structure enables the exploration of new antioxidant mechanisms, making it a valuable compound in nutritional and pharmaceutical contexts .

Table 1: Summary of Biological Activities of this compound

Detailed Research Findings

In a recent study focusing on the synergistic effects of this compound with other compounds, researchers found that its combination with certain metal clusters significantly enhanced antioxidant efficacy. This finding suggests potential applications in developing supplements or therapeutics aimed at reducing oxidative damage .

Moreover, this compound has been evaluated for its role in modulating immune responses. In vitro studies indicated that it could reduce inflammatory cytokines in macrophages exposed to inflammatory stimuli, highlighting its potential as an anti-inflammatory agent .

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-8(2,3)13-7(12)9-5(4-14)6(10)11/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVFTGTXIUDKIZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175033 | |

| Record name | N-tert-Butyloxycarbonylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20887-95-0 | |

| Record name | N-tert-Butyloxycarbonylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020887950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butyloxycarbonylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can Boc-L-cysteine be used to direct the coordination mode of metal complexes?

A1: this compound and its derivatives can control how metal complexes bind to ligands. For instance, researchers used S-(pyridin-2-ylmethyl)-Boc-L-cysteine methyl ester to direct the coordination of fac-M(H2O)3(CO)3+ (M = Re, 99mTc) specifically to the N,S,N(Py) mode. [] This selectivity arises from the orthogonal protecting groups on the C-terminus (methyl ester) and N-terminus (Boc), effectively blocking other potential binding sites. []

Q2: What is the role of this compound in synthesizing gold nanoparticle-decorated magnetic nanocomposites?

A2: this compound acts as a linker molecule in synthesizing Fe3O4@Au-Nps nanocomposites. [] The thiol group of this compound interacts with the gold nanoparticles, while its carboxylic acid group interacts with the Fe3O4 core, effectively anchoring the gold nanoparticles onto the magnetic core. []

Q3: Can this compound be used to synthesize polymers, and what are the unique properties of these polymers?

A3: Yes, this compound-derived β-thiolactone undergoes controlled ring-opening polymerization using this compound methyl ester as an initiator. [] The resulting polythioester possesses a reactive thiol end group, enabling further modifications like thiol-ene click reactions. [] Additionally, this polythioester undergoes an intriguing intramolecular S-to-N acyl migration upon Boc deprotection, yielding polycysteine. []

Q4: How does the structure of this compound contribute to its ability to form conjugates with fumonisins?

A4: Fumonisin B1, a mycotoxin, can form conjugates with this compound methyl ester through its two tricarballylic acid side chains. [] While the exact mechanism remains unclear, this suggests that the nucleophilic amino group of this compound methyl ester might react with the carboxylic acid groups of fumonisin B1, forming amide bonds. [] This conjugation ability has significant implications for understanding fumonisin binding in food matrices.

Q5: Are there any studies exploring the spectroscopic properties of this compound and its derivatives?

A5: Yes, the polythioester synthesized from L-cysteine exhibits Cotton effects in the circular dichroism (CD) spectrum between 200 and 300 nm. [] This spectral behavior, while resembling that of α-helix polypeptides, is attributed to the specific spatial arrangement of the thioester and carbamate carbonyl groups within the repeating unit of the polymer. [] This highlights the impact of this compound's structure on the chiroptical properties of its derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。